molecular formula C14H11NO5 B1677996 Nebicapone CAS No. 274925-86-9

Nebicapone

Cat. No.: B1677996
CAS No.: 274925-86-9
M. Wt: 273.24 g/mol
InChI Key: MRFOLGFFTUGAEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Nebicapone has a molecular weight of 273.244 and a chemical formula of C14H11NO5 . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .


Chemical Reactions Analysis

This compound may be compatible with lactose monohydrate and sodium croscarmellose but is incompatible with magnesium stearate . High Sensitivity Differential Scanning Calorimetry (HSDSC), in stepwise isothermal mode, may be used as a potential tool for detecting excipient incompatibilities .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 273.244 and a chemical formula of C14H11NO5 . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Interactions

Nebicapone has been studied for its interaction with levodopa, a standard treatment for Parkinson's disease. In a phase I study, this compound, when coadministered with controlled-release levodopa/benserazide, was found to increase levodopa exposure and decrease the levels of 3-O-methyldopa (3-OMD), a metabolite of levodopa. This interaction suggests that this compound could enhance the therapeutic effect of levodopa in Parkinson's disease patients by inhibiting S-COMT activity and reducing 3-OMD formation, indicating its potential to manage motor fluctuations in Parkinson's disease more effectively (Nunes et al., 2009).

Metabolism and Mechanism of Action

This compound's metabolism primarily involves glucuronidation. A study aimed at characterizing its major plasma metabolites revealed that 3-O-glucuronidation is a primary metabolic pathway, with UGT1A9 showing significant activity in this compound glucuronosyltransferase activity. This insight into this compound's metabolism could influence the development of dosing strategies to optimize its efficacy and reduce potential drug-drug interactions (Loureiro et al., 2006).

Safety and Efficacy in Clinical Practice

While this compound's role in enhancing levodopa therapy in Parkinson's disease has been established, its safety and efficacy continue to be evaluated in clinical settings. For instance, this compound's ability to improve motor fluctuations in Parkinson's disease has been demonstrated, and it is generally considered safe and well-tolerated. However, the relevance of its liver toxicity, seen in similar COMT inhibitors, is still under investigation, highlighting the importance of ongoing research to fully understand its clinical implications (Kaakkola, 2010).

Future Directions

Nebicapone is under investigation in clinical trial NCT03097211 . The trial is studying the effect of BIA 6-512 at steady-state on the Levodopa Pharmacokinetics with a single dose of Levodopa/Benserazide 200/50 mg or with a single dose of Levodopa/Benserazide 200/50 mg plus a single dose of this compound 150 mg .

Mechanism of Action

Target of Action

Nebicapone is a novel catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the degradation of catecholamines, including dopamine, epinephrine, and norepinephrine . By inhibiting COMT, this compound increases the availability of these neurotransmitters, which can be beneficial in conditions like Parkinson’s disease where dopamine levels are typically reduced .

Mode of Action

This compound acts by reversibly inhibiting the COMT enzyme . This inhibition prevents the methylation of catecholamines, thereby reducing their degradation and increasing their availability .

Biochemical Pathways

The primary metabolic pathways of this compound in humans involve mainly 3-O-glucuronidation, the major early metabolite, and 3-O-methylation, the predominant late metabolite . Glucuronidation and methylation are common biochemical pathways for drug metabolism, which involve the addition of a glucuronic acid or a methyl group to the drug molecule, respectively .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is mainly metabolized by glucuronidation

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the availability of catecholamines, particularly dopamine . This is achieved by inhibiting the COMT enzyme, which normally breaks down these neurotransmitters . The result is a potential improvement in the motor symptoms of Parkinson’s disease due to increased dopamine availability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness and safety of this compound. As an example, this compound has been shown to have an effect on the pharmacokinetics of warfarin, a commonly used anticoagulant . Therefore, careful consideration must be given to drug interactions when this compound is used in combination with other medications .

Properties

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOLGFFTUGAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181912
Record name Nebicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274925-86-9
Record name Nebicapone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nebicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nebicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEBICAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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